N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide is a complex organic compound that features a triazole ring, a quinoline moiety, and a methoxyphenyl group. This compound is of interest due to its potential bioactivity and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide typically involves multi-step reactions. One common method includes the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares the triazole and methoxyphenyl groups but differs in the overall structure.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Contains a different heterocyclic ring but exhibits similar bioactivity.
Uniqueness
N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide is unique due to its combination of a triazole ring, a quinoline moiety, and a methoxyphenyl group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H17N5O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c1-12-11-16(15-5-3-4-6-17(15)21-12)19(26)23-20-22-18(24-25-20)13-7-9-14(27-2)10-8-13/h3-11H,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
XUURDFXCUXOFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NNC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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